依替米星

概述

描述

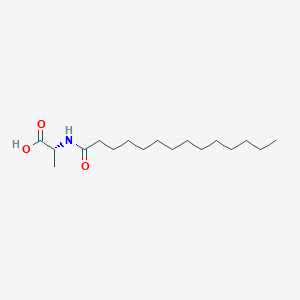

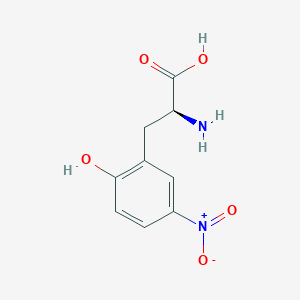

依匹特拉霉素是四环素的衍生物,四环素是一种广谱抗生素,能够抑制细菌蛋白合成。 它属于四环素家族,该家族还包括其他著名的抗生素,例如多西环素和米诺环素 . 依匹特拉霉素以其抗菌特性而闻名,并被用于各种医疗和科学应用中。

作用机制

依匹特拉霉素通过与细菌的30S核糖体亚基结合而发挥作用,阻止氨酰tRNA与核糖体的A位点结合。 这种翻译抑制导致蛋白质合成的停止,最终杀死细菌 . 这种结合是可逆的,允许在各种应用中进行受控使用 .

实验室实验的优点和局限性

Epitetracycline has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively stable and can be stored for long periods of time. However, it also has several limitations. It can be toxic to some cell types and can interfere with some biochemical assays. It is also susceptible to degradation by light and heat.

未来方向

There are several future directions for the use of epitetracycline in scientific research. One direction is the development of new derivatives of epitetracycline with improved antibacterial activity and reduced toxicity. Another direction is the use of epitetracycline in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Epitetracycline has also been shown to have antiviral activity, and future research could explore its potential use in the treatment of viral infections.

Conclusion:

Epitetracycline is a tetracycline antibiotic that has been widely used in scientific research. It has several advantages and limitations for lab experiments and has been shown to have various biochemical and physiological effects. Future research could explore its potential use in the treatment of chronic inflammatory diseases and viral infections.

科学研究应用

依匹特拉霉素具有广泛的科学研究应用,包括:

化学: 用作研究化学反应和机制的模型化合物。

生物学: 用于细菌耐药性和蛋白质合成抑制的研究。

医学: 研究其在治疗细菌感染和其他医疗状况中的潜在用途。

工业: 用于开发新的抗生素和其他医药产品

安全和危害

生化分析

Biochemical Properties

Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. Epitetracycline also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .

Cellular Effects

Epitetracycline exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, epitetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, epitetracycline has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of epitetracycline involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Epitetracycline also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, epitetracycline can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epitetracycline can change over time due to its stability and degradation. Epitetracycline is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of epitetracycline may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to epitetracycline can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of epitetracycline vary with different dosages in animal models. At therapeutic doses, epitetracycline effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, epitetracycline can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Epitetracycline is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of epitetracycline are excreted through the kidneys and bile. Epitetracycline can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.

Transport and Distribution

Epitetracycline is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . Epitetracycline interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of epitetracycline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of epitetracycline is critical for its activity and function. Epitetracycline primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of epitetracycline is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of epitetracycline is essential for elucidating its mechanism of action and potential side effects.

准备方法

合成路线和反应条件

依匹特拉霉素可以通过一系列化学反应从四环素合成。一种常见的方法是将四环素脲双盐结晶母液酸化至pH值为1.0-3.0,然后在25-40°C下搅拌。 然后冷却滤液,并加入氨水以将pH值控制在4.0-6.0,从而导致结晶 .

工业生产方法

依匹特拉霉素的工业生产涉及类似的步骤,但规模更大。 该过程包括酸化、过滤、冷却和结晶,确保最终产品符合各种应用中的质量标准 .

化学反应分析

反应类型

依匹特拉霉素会经历几种类型的化学反应,包括:

氧化: 依匹特拉霉素可以在特定条件下氧化以形成各种氧化产物。

还原: 还原反应可以改变依匹特拉霉素中的官能团,从而改变其性质。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的各种酸和碱。 条件因所需的反应和产物而异 .

形成的主要产物

相似化合物的比较

类似化合物

依匹特拉霉素与其他四环素相似,例如:

- 四环素

- 多西环素

- 米诺环素

- 土霉素

- 金霉素

独特性

依匹特拉霉素因其独特的化学结构和性质而独一无二,使其能够用于专门的应用。 它能够进行各种化学反应并形成不同的衍生物,使其成为科学研究和工业应用中的宝贵化合物 .

属性

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-PMXORCKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873795 | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-85-6 | |

| Record name | Epitetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)